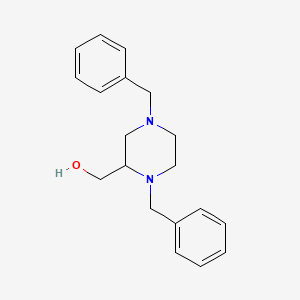

(1,4-Dibenzylpiperazin-2-yl)methanol

Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

Piperazine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular structures that are frequently found in biologically active compounds. nih.govrsc.org The six-membered ring containing two nitrogen atoms at opposing positions provides a versatile structural base that allows for a wide range of chemical modifications. nih.gov This adaptability enables the development of new bioactive molecules for treating a variety of diseases. nih.govresearchgate.net

The unique characteristics of the piperazine ring, such as its solubility, basicity, chemical reactivity, and conformational properties, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drugs. nih.govtandfonline.com These properties often lead to improved water solubility, oral bioavailability, and better absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as enhanced target affinity and specificity. nih.gov Consequently, piperazine derivatives are integral to the development of drugs across numerous therapeutic areas, including anticancer, antimicrobial, antidepressant, and antipsychotic agents. rsc.orgresearchgate.netnih.gov

Significance of the (1,4-Dibenzylpiperazin-2-yl)methanol Core as a Synthetic Intermediate and Pharmacological Scaffold

This compound serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a piperazine core with two benzyl (B1604629) groups and a methanol (B129727) group, allows it to participate in various chemical reactions, facilitating the creation of new compounds with desired properties. The synthesis of this compound typically involves the formation of the piperazine ring through cyclization reactions, followed by benzylation and the introduction of the methanol moiety.

The structural features of this compound make it a significant intermediate in pharmaceutical research. The presence of the two benzyl groups and the reactive hydroxyl group on the methanol substituent provides multiple points for further chemical modification. This allows medicinal chemists to systematically alter the compound's structure to explore its structure-activity relationship (SAR) and optimize its biological activity.

Overview of Current Research Trajectories and Unexplored Avenues for this compound

Current research on piperazine derivatives, including structures related to this compound, is focused on a wide array of therapeutic applications. The versatility of the piperazine scaffold continues to be explored for its potential in developing novel treatments for complex diseases.

Current Research Trajectories:

Anticancer Agents: Piperazine-containing compounds are being actively investigated for their anticancer properties. mdpi.com The ability to modify the piperazine core allows for the design of molecules that can target specific pathways involved in cancer progression.

Neuropharmacology: Derivatives of piperazine have been a subject of research for their activity on neurotransmitter receptors. ijrrjournal.com This line of inquiry could lead to the development of new treatments for neurological and psychiatric disorders.

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research, and piperazine derivatives have shown promise in this field. nih.gov

Unexplored Avenues:

While the piperazine scaffold is well-studied, the specific compound this compound and its direct derivatives represent a frontier for further exploration. The full therapeutic potential of this specific molecular framework has yet to be unlocked. Future research could focus on:

Systematic Derivatization: A comprehensive exploration of derivatives created by modifying the benzyl and methanol groups could reveal compounds with enhanced potency and selectivity for various biological targets.

Exploration of Novel Therapeutic Areas: While research has touched on areas like cancer and neuropharmacology, the potential of this compound derivatives in other therapeutic areas, such as inflammatory or metabolic diseases, remains largely unexplored.

Advanced Formulation and Delivery: Investigating novel drug delivery systems for promising derivatives of this compound could improve their therapeutic efficacy.

The continued investigation into this compound and its analogues holds considerable promise for the discovery of new and effective therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1,4-dibenzylpiperazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUPGWGAPDMYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445513 | |

| Record name | (1,4-dibenzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94437-04-4 | |

| Record name | (1,4-dibenzylpiperazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,4 Dibenzylpiperazin 2 Yl Methanol

Established Synthetic Routes to the (1,4-Dibenzylpiperazin-2-yl)methanol Core

The construction of the this compound scaffold can be achieved through several distinct synthetic routes, each starting from different precursors and employing unique chemical transformations.

Synthesis from 1,4-Dibenzylpiperazine-2-carboxylic Acid Ethyl Ester

A direct and common method for the synthesis of this compound involves the chemical reduction of its corresponding carboxylic acid ester, ethyl 1,4-dibenzylpiperazine-2-carboxylate. This transformation is typically accomplished using powerful reducing agents that can convert the ester functional group to a primary alcohol without affecting the core piperazine (B1678402) structure or the benzyl (B1604629) protecting groups.

The reaction generally employs a metal hydride reagent, such as Lithium Aluminium Hydride (LiAlH₄), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The ester is added to a solution of the reducing agent, often at reduced temperatures (e.g., 0 °C) to control the reaction's exothermicity, followed by stirring at room temperature to ensure the reaction proceeds to completion. A subsequent aqueous workup is required to quench the excess hydride reagent and hydrolyze the intermediate aluminum complexes to liberate the desired alcohol product. This method is widely applicable for the reduction of piperazine esters to their corresponding alcohols. google.com

Table 1: Typical Reaction Conditions for Ester Reduction

| Parameter | Condition | Purpose |

| Starting Material | Ethyl 1,4-dibenzylpiperazine-2-carboxylate | Ester precursor |

| Reagent | Lithium Aluminium Hydride (LiAlH₄) | Reducing agent |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent to dissolve reactants |

| Temperature | 0 °C to Room Temperature | To control reaction rate and ensure completion |

| Workup | Sequential addition of H₂O, NaOH(aq), H₂O | To quench excess reagent and isolate the product |

Synthesis from N,N'-Dibenzylethanediamine and (S)-Epichlorohydrin

Another synthetic strategy involves the construction of the piperazine ring through the reaction of a diamine precursor with a suitable three-carbon building block. Specifically, this compound can be synthesized from N,N'-dibenzylethanediamine and an epoxide such as epichlorohydrin (B41342). This approach builds the heterocyclic ring and introduces the hydroxymethyl side chain in a single convergent process.

The reaction proceeds via a tandem nucleophilic substitution mechanism. One of the secondary amine nitrogens of N,N'-dibenzylethanediamine first attacks the terminal carbon of the epoxide ring of epichlorohydrin, leading to ring-opening. This is followed by an intramolecular cyclization where the second nitrogen atom displaces the chloride, forming the piperazine ring. The use of a base is typically required to facilitate the final ring closure. This methodology is analogous to the synthesis of related heterocyclic methanols, such as (3,4-dihydro-2H-benzo[b] nih.govbeilstein-journals.orgoxazin-2-yl)methanol derivatives, which are formed from 2-aminophenols and epichlorohydrin in the presence of a base in an aqueous medium. aurigeneservices.com Employing an enantiomerically pure precursor like (S)-epichlorohydrin allows for the direct synthesis of a specific stereoisomer of the final product.

Table 2: Proposed Conditions for Synthesis via Epichlorohydrin

| Parameter | Condition | Purpose |

| Precursor 1 | N,N'-Dibenzylethanediamine | Provides the N-C-C-N backbone |

| Precursor 2 | (S)-Epichlorohydrin | Three-carbon unit with leaving group and precursor to the hydroxymethyl group |

| Base | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Promotes intramolecular cyclization |

| Solvent | Water or an alcohol (e.g., Ethanol) | Reaction medium |

| Temperature | Room Temperature to 50 °C | To facilitate the reaction |

Synthetic Approaches Utilizing Proteinogenic Amino Acids (e.g., (S)-Serine)

Proteinogenic amino acids serve as valuable chiral building blocks for the enantioselective synthesis of complex molecules. (S)-Serine, with its inherent stereochemistry and functional groups (amine, carboxylic acid, and primary alcohol), is an ideal starting material for producing chiral (piperazin-2-yl)methanol derivatives. nih.gov

The synthesis begins with the protection of the amino and carboxyl groups of (S)-serine. The protected serine is then subjected to a series of transformations to build the piperazine ring. A key step involves the reaction of a serine-derived intermediate with various primary amines to form diastereomeric bicyclic piperazinediones. Subsequent reduction of the amide functionalities within the piperazine-2,5-dione intermediate, typically with a strong reducing agent like LiAlH₄, yields the desired piperazine ring and simultaneously reduces one of the carbonyls to the required hydroxymethyl group while the other is reduced to a methylene (B1212753) group. This route leverages the natural chirality of (S)-serine to produce an enantiomerically pure product. nih.gov

Table 3: Key Stages in Synthesis from (S)-Serine

| Stage | Description | Key Reagents |

| 1. Protection | Protection of the amine and carboxylic acid groups of (S)-serine. | Boc-anhydride, Benzyl bromide |

| 2. Intermediate Formation | Conversion to a suitable intermediate, such as a chloroacetamide derivative. | Chloroacetyl chloride |

| 3. Cyclization | Reaction with a primary amine (e.g., benzylamine) to form a bicyclic piperazinedione. | Benzylamine |

| 4. Reduction | Reduction of the piperazinedione intermediate to form the final (piperazin-2-yl)methanol product. | Lithium Aluminium Hydride (LiAlH₄) |

Enantioselective Synthesis and Chiral Control Strategies for this compound Stereoisomers

Achieving high stereochemical purity is critical in the synthesis of chiral molecules. For this compound, enantioselective control is primarily achieved by using chiral starting materials.

Derivations from Chiral Precursors

The most effective strategy for controlling the stereochemistry of this compound is to begin the synthesis with a molecule that already contains the desired stereocenter. This "chiral pool" approach ensures that the chirality is maintained throughout the reaction sequence.

As discussed previously, both (S)-serine and (S)-epichlorohydrin are excellent chiral precursors. nih.gov

When (S)-serine is used, its Cα stereocenter directly becomes the C2 stereocenter of the piperazine ring. The integrity of this stereocenter is preserved through the synthetic sequence, leading to the formation of the corresponding (S)-enantiomer of the final product.

Similarly, using (S)-epichlorohydrin in the reaction with N,N'-dibenzylethanediamine introduces a stereocenter that is retained in the final product, yielding the (R)-enantiomer of this compound.

This reliance on chiral precursors is a robust and predictable method for obtaining specific stereoisomers.

Stereochemical Purity Assessment Methodologies

Verifying the enantiomeric purity of the synthesized this compound is a crucial final step. The most common techniques for this assessment are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be detected as separate peaks. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral amines and related compounds. mdpi.commdpi.com By comparing the peak areas, the enantiomeric excess (ee) can be accurately calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, it can be adapted for chiral analysis. This is typically done in two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent (like Mosher's acid chloride) to form a pair of diastereomers. Diastereomers have different physical properties and produce distinct signals in the NMR spectrum, allowing for quantification.

Chiral Solvating Agents (CSAs) or Shift Reagents: These are chiral compounds that form transient, weak complexes with the enantiomers. This interaction places the enantiomers in different magnetic environments, causing their corresponding signals in the NMR spectrum to shift and separate, enabling the determination of their ratio. Dynamic NMR studies can also provide insights into the conformational behavior of piperazine derivatives. beilstein-journals.orgnih.gov

Table 4: Comparison of Purity Assessment Methods

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and sensitivity; provides direct separation. | Requires specialized and often expensive columns. |

| NMR Spectroscopy | Conversion to diastereomers or use of chiral shift reagents to induce chemical shift differences. | Provides structural information; does not require complete separation. | May require derivatization; can be less sensitive than HPLC for trace impurities. |

Derivatization Strategies and Functional Group Transformations of this compound

The structure of this compound, featuring a primary alcohol and two benzyl-protected nitrogen atoms, offers multiple sites for chemical modification. These transformations are crucial for developing new derivatives and exploring structure-activity relationships in medicinal chemistry.

Chemical Modifications at the Primary Alcohol Moiety

The primary alcohol (-CH₂OH) group at the C2 position of the piperazine ring is a key site for functionalization. This hydroxyl group can undergo several common organic transformations to introduce new functionalities.

One of the principal reactions is oxidation , which can convert the primary alcohol into a carbonyl group, yielding either an aldehyde or a carboxylic acid depending on the reagents and conditions used. Another significant modification is esterification , where the alcohol reacts with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. This transformation is often employed to alter the lipophilicity and pharmacokinetic properties of the parent molecule. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups. For instance, replacement of the hydroxyl group with a nitrile moiety creates 2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile, a derivative with increased lipophilicity.

Table 1: Representative Reactions at the Primary Alcohol Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, etc. | Aldehyde (-CHO) |

| Oxidation | KMnO₄, Jones reagent, etc. | Carboxylic Acid (-COOH) |

| Esterification | R-COCl, (R-CO)₂O | Ester (-O-CO-R) |

| Etherification | R-X, NaH | Ether (-O-R) |

| Substitution | PBr₃, SOCl₂ | Halide (-CH₂Br, -CH₂Cl) |

Functionalization at the Piperazine Nitrogen Atoms

The two nitrogen atoms of the piperazine ring are protected by benzyl groups. These groups are often used as protecting groups in multi-step syntheses because they are relatively stable but can be removed under specific conditions, most commonly through catalytic hydrogenation. beilstein-journals.org This process, known as debenzylation , typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C), to yield the corresponding secondary amines.

Once the benzyl groups are removed, the resulting free secondary amines at the N1 and N4 positions become available for a variety of functionalization reactions. These nucleophilic sites can readily undergo:

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces new alkyl substituents. mdpi.comnih.gov Mono-alkylation can often be achieved by using a large excess of the piperazine substrate or by employing protecting group strategies. researchgate.net

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation : Coupling with aryl halides, typically through palladium-catalyzed reactions like the Buchwald-Hartwig amination, to introduce aryl or heteroaryl moieties. mdpi.com

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These transformations are fundamental for building molecular diversity from the core piperazine scaffold. ingentaconnect.commdpi.comencyclopedia.pub

Introduction of Diverse Pharmacophoric Groups on the Piperazine Ring

Building upon the functionalization at the nitrogen atoms, a primary goal in medicinal chemistry is the introduction of pharmacophoric groups—structural features recognized by biological targets that are responsible for a drug's activity. The piperazine ring is a well-established scaffold for arranging such groups in a specific three-dimensional orientation. mdpi.comnih.gov

Following the debenzylation of this compound, the exposed nitrogen atoms serve as anchor points for attaching a wide variety of pharmacophores. For example, in the development of σ receptor ligands, various aralkyl groups have been attached to the piperazine nitrogen to modulate binding affinity and selectivity. researchgate.net Similarly, the synthesis of novel acetylcholinesterase inhibitors has involved linking an indanone moiety to the piperazine nitrogen. nih.gov The introduction of azole moieties, such as imidazole (B134444) or triazole, has been explored to generate compounds with antimicrobial and antioxidant properties. japsonline.com

The ability to perform selective mono- or di-functionalization of the piperazine nitrogens allows for the creation of a vast library of analogues, each with potentially unique biological properties derived from the newly introduced pharmacophoric elements. ingentaconnect.commdpi.com

Relevance of General Piperazine Ring Synthesis Methods to this compound Analogues

While derivatization of the existing this compound molecule is a viable strategy, creating analogues often involves de novo synthesis of the piperazine ring with desired substitutions already in place. Several general synthetic methodologies for constructing the piperazine core are relevant for this purpose. researchgate.netnih.gov

Common strategies for piperazine ring synthesis include:

Cyclization of 1,2-Diamines : This is a classic and widely used method where a 1,2-diamine is reacted with a reagent containing two electrophilic centers, such as a 1,2-dihalide or its equivalent. researchgate.net To create analogues of this compound, one could start with a differently substituted N,N'-dibenzylethylenediamine.

Reduction of Diketopiperazines or Piperazinones : Diketopiperazines, which can be readily synthesized from amino acid precursors, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperazine. researchgate.netresearchgate.net This approach is particularly useful for creating chiral-substituted piperazines.

Palladium-Catalyzed Cyclization : Modern methods include palladium-catalyzed reactions that can couple diamine components with other building blocks to form the piperazine ring under mild conditions, offering good control over substitution patterns. acs.org

Reductive Cyclization of Dioximes : A newer strategy involves the double Michael addition of a primary amine to nitrosoalkenes to form a dioxime, which then undergoes a catalytic reductive cyclization to form the piperazine ring. nih.govnih.gov This method allows for the conversion of a primary amino group into a piperazine ring, offering a novel route to complex analogues. nih.govnih.gov

These general methods provide the flexibility to introduce substituents not only at the nitrogen atoms but also at the carbon atoms of the piperazine ring, a more challenging but increasingly important area for generating novel chemical diversity. mdpi.comnih.gov By choosing appropriately substituted starting materials for these cyclization strategies, a wide range of analogues of this compound can be synthesized, expanding the chemical space for biological evaluation.

Table 2: General Piperazine Synthesis Methods for Analogue Creation

| Synthetic Method | Key Starting Materials | Relevance to Analogues |

|---|---|---|

| Diamine Cyclization | Substituted 1,2-diamines, 1,2-dielectrophiles | Allows for variation in substituents on both nitrogen and carbon atoms from the start. |

| Reduction of Piperazinones | Amino acids | Excellent for creating chiral analogues with substituents at the carbon backbone. researchgate.net |

| Pd-Catalyzed Cyclization | Diamines, propargyl carbonates | Provides high regio- and stereochemical control for highly substituted piperazines. acs.org |

| Reductive Dioxime Cyclization | Primary amines, nitrosoalkenes | Enables building the piperazine ring onto an existing molecule containing a primary amine. nih.govnih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,4 Dibenzylpiperazin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including (1,4-Dibenzylpiperazin-2-yl)methanol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of hydrogen and carbon nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the benzyl (B1604629) groups, the piperazine (B1678402) ring, and the hydroxymethyl substituent. The aromatic protons of the two benzyl groups would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely produce singlets or doublets around 3.5-4.0 ppm. The protons on the piperazine ring are diastereotopic and would exhibit complex splitting patterns in the aliphatic region (approximately 2.0-3.5 ppm), reflecting their specific spatial relationships and coupling with adjacent protons. The protons of the hydroxymethyl group (-CH₂OH) and the proton on the chiral carbon would also have characteristic chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The spectrum would show distinct signals for the aromatic carbons, the benzylic carbons, the carbons of the piperazine ring, and the carbon of the hydroxymethyl group. The presence of two sets of signals for the benzyl groups could indicate restricted rotation or a specific conformation in solution. Analysis of chemical shifts, integration, and coupling constants in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's constitution and conformation. peerj.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.20 - 7.40 | 127 - 130 |

| Aromatic Quaternary C | - | ~138 |

| Benzylic CH₂ | 3.50 - 4.00 | 55 - 65 |

| Piperazine Ring CH, CH₂ | 2.00 - 3.50 | 45 - 60 |

| Methanol (B129727) CH₂ | 3.40 - 3.80 | ~60 |

| Methanol OH | Variable (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₉H₂₄N₂O, Molecular Weight: 296.41 g/mol ), soft ionization techniques such as Electrospray Ionization (ESI) would be employed to confirm the molecular weight. chemscene.com In ESI-MS, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 297.4. chemscene.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the confirmation of the elemental composition. peerj.com Under higher energy conditions, such as in tandem mass spectrometry (MS/MS) or with techniques like Electron Ionization (EI), the molecule undergoes characteristic fragmentation. mdpi.com The fragmentation patterns provide valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of a benzyl group: Cleavage of the C-N bond can lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Loss of the hydroxymethyl group: Fragmentation can occur with the loss of the -CH₂OH group (31 Da).

Piperazine ring cleavage: The piperazine ring can undergo characteristic cleavages, leading to various smaller charged fragments that can help piece together the core structure. mdpi.com

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | Predicted m/z |

| [M+H]⁺ | Protonated molecule | 297.4 |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl group | 265.4 |

| [M-C₇H₇]⁺ | Loss of a benzyl group | 205.3 |

| C₇H₇⁺ | Tropylium ion | 91.1 |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

Table 3: Crystallographic Data for the Analogous Compound 1,4-Dibenzylpiperazine researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₂₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.5130 (15) |

| b (Å) | 19.127 (4) |

| c (Å) | 21.366 (4) |

| Volume (ų) | 3070.3 (11) |

| Z (molecules/unit cell) | 8 |

| Piperazine Ring Conformation | Chair |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution and Purity

This compound is a chiral molecule, existing as a pair of enantiomers due to the stereocenter at the C-2 position of the piperazine ring. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying these enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. mdpi.comresearchgate.net

The selection of the appropriate CSP is critical for achieving enantiomeric resolution. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely effective for a broad range of chiral compounds, including amines and alcohols. mdpi.commdpi.com The separation can be performed in either normal-phase (e.g., using hexane/isopropanol mixtures) or polar organic mode (e.g., using methanol or acetonitrile). mdpi.com The differential interaction between the enantiomers and the chiral selector of the CSP, which can involve hydrogen bonding, dipole-dipole interactions, and steric hindrance, results in their separation. researchgate.net This technique is essential for determining the enantiomeric excess (ee) or optical purity of a sample.

Table 4: Typical Experimental Conditions for Chiral HPLC Resolution

| Parameter | Description |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IB, Chiralcel® OD-H) nih.govmdpi.com |

| Mobile Phase | Normal Phase: Hexane/Ethanol or Hexane/Isopropanol mixturesPolar Organic Mode: Acetonitrile or Methanol mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) nih.gov |

| Temperature | Controlled, typically ambient or slightly elevated (e.g., 35 °C) nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Enzyme-Ligand Interactions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as radicals or transition metal ions. nih.gov this compound, being a diamagnetic molecule with no unpaired electrons, is EPR-silent on its own.

However, EPR spectroscopy becomes a powerful tool for studying the interactions of this compound with paramagnetic biological targets, such as metalloenzymes. nih.gov If this compound acts as a ligand that binds to or near a paramagnetic metal center in an enzyme, this interaction can perturb the electronic environment of the metal ion. researchgate.net Such perturbations are observable as changes in the EPR spectrum, including shifts in the g-factor and alterations in the hyperfine coupling constants. nih.gov By analyzing these spectral changes, researchers can gain valuable insights into the binding mode of the ligand, its proximity to the metal center, and any conformational changes induced in the enzyme's active site upon binding. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedscidirect.com The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. phytojournal.com

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding. libretexts.org

Aromatic C-H Stretch: A sharp absorption band typically appears just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: Strong absorptions due to the C-H bonds of the piperazine ring and benzylic methylenes are expected in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of carbon-carbon double bonds in the benzene (B151609) rings occur in the 1450-1600 cm⁻¹ range. libretexts.org

C-O Stretch: A strong band corresponding to the stretching of the carbon-oxygen single bond of the alcohol is typically found in the 1000-1250 cm⁻¹ region. libretexts.org

C-N Stretch: Aliphatic amine C-N stretching vibrations are generally observed in the 1020-1250 cm⁻¹ range.

Table 5: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad, Strong) libretexts.org |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (Sharp, Medium) libretexts.org |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 (Strong) libretexts.org |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (Medium) libretexts.org |

| Alcohol (C-O) | C-O Stretch | 1000 - 1250 (Strong) libretexts.org |

| Aliphatic Amine (C-N) | C-N Stretch | 1020 - 1250 (Medium) |

Structure Activity Relationship Sar Studies of 1,4 Dibenzylpiperazin 2 Yl Methanol Derivatives

Design Principles for SAR Elucidation through Systematic Chemical Modifications

The foundation of SAR studies for (1,4-Dibenzylpiperazin-2-yl)methanol derivatives lies in the strategic and systematic modification of the core scaffold to probe the chemical space and identify key structural features responsible for biological activity. The design principles are guided by established medicinal chemistry strategies aimed at understanding the interaction between the ligand and its biological target. nih.govresearchgate.net

Key areas for systematic chemical modification on the this compound scaffold include:

N-1 and N-4 Benzyl (B1604629) Substituents: The aromatic rings of the two benzyl groups are primary targets for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, or para positions can significantly alter the electronic and steric properties of the molecule. This helps in mapping the binding pocket of the target receptor to identify regions that are sensitive to electronic changes or steric bulk. nih.gov

Piperazine (B1678402) Ring Conformation: The piperazine core, typically existing in a chair conformation, can be modified to alter its rigidity and the spatial orientation of its substituents. Introducing substituents on the ring itself or replacing it with other heterocyclic systems can lead to more conformationally constrained analogs, which can improve binding affinity and selectivity.

Hydroxymethyl Group at C-2: The primary alcohol at the 2-position of the piperazine ring is a critical site for interaction, often acting as a hydrogen bond donor or acceptor. Modifications such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid can probe the necessity and nature of this hydrogen-bonding interaction for biological activity.

Chirality at C-2: The carbon bearing the hydroxymethyl group is a chiral center. The synthesis of individual enantiomers ((R) and (S)) is essential to determine if the biological target exhibits stereoselectivity, a common feature in ligand-receptor interactions.

This systematic approach allows researchers to build a comprehensive SAR model, correlating specific structural changes to observed effects on biological activity, thereby guiding the rational design of more potent and selective analogs. researchgate.net

Impact of Substituent Effects on Receptor Binding Affinities and Pharmacological Profiles

The pharmacological profile of this compound derivatives is profoundly influenced by the nature and position of substituents on the core structure. Research into chiral, nonracemic (piperazin-2-yl)methanol derivatives has provided significant insights into their affinity for sigma (σ) receptors. nih.govresearchgate.net

Studies have demonstrated that modifications to the N-4 substituent are particularly critical for sigma-1 (σ1) receptor affinity. It has been found that incorporating an additional phenyl residue into the N-4 substituent is a favorable strategy for achieving high σ1-receptor affinity. nih.govresearchgate.net This suggests that the receptor's binding site contains a hydrophobic pocket that can accommodate an extended aromatic system, leading to enhanced binding.

In a series of synthesized derivatives, the p-methoxybenzyl substituted piperazine analog demonstrated the highest affinity for the σ1 receptor, with a Ki value of 12.4 nM. nih.gov This particular compound also exhibited high selectivity against σ2, NMDA, κ-opioid, and μ-opioid receptors, highlighting how subtle electronic modifications (the addition of a methoxy (B1213986) group) can fine-tune both affinity and selectivity. nih.govresearchgate.net

The following table summarizes the impact of N-4 substitution on σ1-receptor affinity based on available research findings.

| N-4 Substituent | Key Structural Feature | σ1 Receptor Affinity (Ki) | Selectivity Profile |

| Benzyl | Phenyl residue | Moderate | - |

| p-Methoxybenzyl | Additional phenyl residue with electron-donating group | 12.4 nM | High selectivity over σ2, NMDA, κ-opioid, and μ-opioid receptors nih.gov |

| Other substituted benzyls | Additional phenyl residue | Generally favorable for high affinity nih.gov | Varies with substitution |

These findings underscore the importance of the N-4 position for molecular recognition at the σ1 receptor and provide a clear vector for the optimization of this compound derivatives as selective σ1 receptor ligands.

Computational Chemistry Approaches in SAR Analysis

Computational chemistry provides powerful tools to complement experimental SAR studies, offering deeper insights into the molecular interactions that govern the biological activity of this compound derivatives. These in silico methods can rationalize experimental findings and predict the activity of novel compounds, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For piperazine derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities such as antidepressant effects and receptor antagonism. nih.govnih.gov

In a typical QSAR study, various molecular descriptors are calculated for each derivative, quantifying its physicochemical properties:

Electronic Descriptors: Such as dipole moment and Highest Occupied Molecular Orbital (HOMO) energy, which influence electrostatic and orbital interactions. nih.gov

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule and its fit within a binding site. nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

Statistical methods, such as genetic function approximation (GFA), are then used to generate a predictive model. nih.gov For instance, QSAR studies on aryl alkanol piperazine derivatives identified that descriptors related to atom types, dipole moment, and molecular shape were crucial for predicting 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov Such models provide a quantitative framework for understanding which properties are most critical for activity and can be used to predict the potency of newly designed this compound analogs before their synthesis.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.govnih.gov This technique is invaluable for analyzing the SAR of this compound derivatives by providing a 3D model of the ligand-protein complex at an atomic level.

The process involves placing the 3D structure of a derivative into the active site of a target protein (whose structure is often obtained from X-ray crystallography or homology modeling) and using a scoring function to estimate the binding affinity for different poses. Docking studies can:

Identify Key Interactions: Reveal specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the hydroxymethyl group of the parent compound could be identified as a key hydrogen bond donor.

Explain SAR Trends: Rationalize why certain substituents enhance or diminish activity. For instance, docking could show how the p-methoxybenzyl group fits into a specific hydrophobic sub-pocket of the σ1 receptor, explaining its high affinity. nih.govresearchgate.net

Guide Lead Optimization: Predict how novel modifications might improve binding, allowing for the rational design of new derivatives with potentially higher potency and selectivity. ijper.org

Studies on related arylpiperazine derivatives have successfully used molecular docking to understand their binding modes with targets like the androgen receptor (AR) and the Bcl-2 protein, demonstrating the utility of this approach in drug design. nih.govnih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to compute the electronic structure of molecules. researchgate.netscispace.com It provides highly accurate information about the properties of this compound derivatives, which is crucial for a detailed understanding of their SAR.

Key applications of DFT in this context include:

Conformational Analysis: The biological activity of a flexible molecule like this compound is dependent on its 3D conformation. DFT calculations can be used to determine the relative energies of different possible conformers (e.g., different chair and boat conformations of the piperazine ring) and identify the most stable, low-energy structures that are likely to be biologically relevant. acs.org

Electrostatic Potential (ESP) Mapping: DFT is used to calculate the ESP map, which is plotted on the molecule's electron density surface. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. The ESP map is critical for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, between the ligand and its receptor, providing a fundamental basis for the observed binding affinities. researchgate.net

By combining experimental data with the insights gained from QSAR, molecular docking, and DFT calculations, a comprehensive and robust SAR model can be developed for the this compound class of compounds, facilitating the discovery of new therapeutic agents.

Pharmacological Target Engagement and Mechanistic Investigations of 1,4 Dibenzylpiperazin 2 Yl Methanol and Analogues Preclinical Focus

Interaction with Sigma (σ) Receptors (σ1 and σ2 Subtypes)

The interaction of piperazine (B1678402) derivatives with sigma (σ) receptors has been a significant area of investigation. These receptors, which are classified into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered important targets for therapeutic development.

Radioligand binding assays are a standard preclinical method used to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound, such as (1,4-Dibenzylpiperazin-2-yl)methanol or its analogues, is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50, from which the inhibition constant (Ki) is calculated. The Ki value represents the affinity of the compound for the receptor.

In a study investigating a series of chiral, nonracemic (piperazin-2-yl)methanol derivatives, the σ1 and σ2 receptor affinities were determined using guinea pig brain and rat liver membrane preparations, respectively. nih.gov It was discovered that structural modifications, particularly at the N-4 substituent of the piperazine ring, significantly influence binding affinity. nih.gov For instance, a p-methoxybenzyl substituted piperazine analogue demonstrated the highest affinity for the σ1 receptor within its series, with a Ki value of 12.4 nM. nih.gov This compound also showed selectivity over σ2, NMDA, κ-opioid, and μ-opioid receptors. nih.gov

Below is a data table summarizing the binding affinity for a key analogue from this series.

| Compound | Receptor Subtype | Ki (nM) |

| (S)-(4-(4-Methoxybenzyl)piperazin-2-yl)methanol | σ1 | 12.4 |

This interactive table provides a summary of the sigma receptor binding affinity for a key analogue of this compound.

The molecular mechanism by which this compound and its analogues modulate sigma receptors is inferred from structure-affinity relationship (SAR) studies. These studies reveal which chemical features of a molecule are critical for receptor binding and activity.

For this class of piperazine derivatives, a key finding is that the presence of an additional phenyl residue in the N-4 substituent is favorable for high σ1-receptor affinity. nih.gov This suggests that a hydrophobic interaction between the benzyl (B1604629) or substituted benzyl group at the N-4 position and a corresponding hydrophobic pocket within the σ1 receptor binding site is a crucial determinant of affinity. The high affinity of the p-methoxybenzyl substituted analogue (Ki = 12.4 nM) further underscores the importance of this aromatic moiety and suggests that electronic and steric properties of the substituent can fine-tune the interaction. nih.gov The core structure, consisting of the piperazine ring and the hydroxymethyl group at the 2-position, serves as the scaffold that correctly orients the N-4 substituent for optimal engagement with the receptor.

Targeting of Cytochrome P450 Enzymes in Pathogens (e.g., Mycobacterium tuberculosis CYP121A1)

A thorough review of published preclinical research reveals no available data on the interaction of this compound or its direct analogues with cytochrome P450 enzymes in pathogens, including Mycobacterium tuberculosis CYP121A1.

There are no publicly available enzyme inhibition studies or kinetic characterizations for this compound against CYP121A1 or other pathogenic cytochrome P450 enzymes.

Information regarding the potential for this compound to act as a substrate mimic or to exhibit active site specificity for pathogenic cytochrome P450 enzymes is not available in the scientific literature.

Exploration of Neuropeptide S Receptor Antagonism

The modulation of the neuropeptide S (NPS) system presents a therapeutic target for a variety of central nervous system disorders. nih.gov The NPS receptor (NPSR) is implicated in anxiety, sleep, and substance abuse disorders. nih.govmdpi.com In the quest for potent and selective NPSR antagonists, the piperazine scaffold, particularly derivatives related to this compound, has served as a crucial chemical starting point for the synthesis of complex modulators.

Preclinical research has focused on developing small-molecule antagonists to block the effects of NPS, such as its arousal-promoting and anxiolytic-like actions. nih.gov The prototypical NPS antagonist, SHA-68, demonstrated selective antagonism at the human NPSR, but subsequent research has sought to improve upon its drug-like properties. nih.gov

One significant synthetic route towards a novel series of NPSR antagonists, specifically diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-ones, begins with a precursor closely related to the subject compound: ethyl 1,4-dibenzylpiperazine-2-carboxylate. nih.gov This starting material undergoes condensation with phenyl lithium to yield a dibenzylated alcohol intermediate, which is then debenzylated and cyclized to form the core scaffold of the antagonist series. nih.gov This highlights the foundational role of the this compound framework in accessing these therapeutically relevant molecules.

Structure-activity relationship (SAR) studies on these oxazolo[3,4-a]pyrazine derivatives have revealed key insights. The potency of these antagonists is sensitive to substitutions at various positions. For instance, the incorporation of a basic amine-containing substituent, such as piperidinoethyl, on a urea (B33335) moiety attached to the core scaffold, maintained NPSR potency while improving aqueous solubility. nih.gov One such compound demonstrated a Ke of 36 nM and showed a significant blockade of NPS-induced locomotor activity in mice, validating the therapeutic potential of this chemical class. nih.gov Further modifications, such as replacing the urea moiety with a guanidine (B92328) function, have also been explored as a strategy to enhance hydrophilicity while retaining nanomolar activity in vitro. acs.org

| Compound | Core Scaffold | Key Substituent | Antagonist Potency (Ke) | Reference |

|---|---|---|---|---|

| SHA-68 (1) | Quinolinone | Not Applicable | 13.7 nM / 13.9 nM | nih.gov |

| Compound 34 | Diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-one | Piperidinoethyl urea | 36 nM | nih.gov |

| Compound 14b | N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-furo[3,4-c]pyridine-5-carboxamide | Benzyl carboxamide | 71.4 nM | mdpi.com |

| Compound 16 | Oxazolo[3,4-a]pyrazine | Guanidine | Nanomolar range | acs.org |

These preclinical investigations underscore the utility of the this compound scaffold as a versatile building block for generating potent NPSR antagonists with potential applications in treating CNS disorders. nih.govacs.org

Broader Receptor Modulatory Activities of Piperazine Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast number of biologically active compounds targeting a wide array of physiological systems. ijrrjournal.comijpsr.commdpi.com Beyond its role in the development of NPSR antagonists, the piperazine moiety is a key structural feature in compounds designed to modulate kinase activity and the serotoninergic system. researchgate.netnih.gov

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govnih.gov The piperazine scaffold is a common feature in numerous kinase inhibitors, where it often serves as a linker or a basic moiety that can form critical interactions within the ATP-binding pocket of the enzyme. mdpi.commdpi.com

Preclinical studies have identified piperazine derivatives as potent inhibitors of various kinases:

Epidermal Growth Factor Receptor (EGFR): A series of novel phenylpiperazine derivatives were discovered as EGFR tyrosine kinase inhibitors. nih.gov One compound, in particular, exhibited an IC₅₀ in the nanomolar range in A549 lung cancer cell cultures and induced a cessation of tumor growth in in vivo mouse models. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Through a hybridization strategy, benzofuran-piperazine derivatives were designed as novel CDK2 type II inhibitors. nih.gov Several compounds from this series showed potent inhibitory activity with IC₅₀ values ranging from 40.91 to 52.63 nM, which was comparable to or better than the reference inhibitor staurosporine. nih.gov

VEGFR, HER2: Rhodanine-piperazine hybrids have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are implicated in breast cancer. mdpi.com Several approved anti-breast cancer drugs that act as kinase inhibitors, such as palbociclib (B1678290) (a CDK4/CDK6 inhibitor), contain a piperazine ring. mdpi.com

| Compound Class | Target Kinase | Reported Potency (IC₅₀) | Reference |

|---|---|---|---|

| Phenylpiperazine derivatives (e.g., Compound 3p) | EGFR | 0.05 µM (A549 cells) | nih.gov |

| Benzofuran-piperazine hybrids (e.g., Compound 9h) | CDK2 | 40.91 nM | nih.gov |

| Thiadiazine derivatives | Various (Cancer cell lines) | Low single-digit µM range | researchgate.net |

| Rhodanine-piperazine hybrids (e.g., Compound 10) | VEGFR/EGFR/HER2 (antiproliferative) | 31 µM (MCF-7 cells) | mdpi.com |

Serotoninergic System Modulation

The piperazine moiety, especially in the form of an arylpiperazine, is a classic pharmacophore for ligands targeting serotonin (B10506) (5-HT) receptors. nih.govresearchgate.net These compounds have been investigated for their potential in treating psychiatric and neurological disorders. nih.govnih.gov The nitrogen atoms of the piperazine ring can engage in key hydrogen bonding and ionic interactions with serotonin receptors. nih.gov

The pharmacological profile of arylpiperazine derivatives can be finely tuned through structural modifications, leading to ligands with varying affinities and efficacies (agonist, antagonist) at different 5-HT receptor subtypes. nih.gov

5-HT₁ₐ and 5-HT₂ₐ Receptors: Many arylpiperazine compounds exhibit high affinity for 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov For example, compound 9b from one study showed high affinity for 5-HT₁ₐ (Kᵢ = 23.9 nM) and 5-HT₂ₐ (Kᵢ = 39.4 nM) receptors. nih.gov The anxiolytic-like activity of some piperazine derivatives has been shown to be mediated through the serotonergic system, as their effects were blocked by pretreatment with a 5-HT₁ₐ receptor antagonist. nih.gov

5-HT₇ Receptors: The 5-HT₇ receptor is another target for which arylpiperazine derivatives have shown significant affinity. nih.gov

Multi-target Profiles: Researchers often design arylpiperazine ligands to interact with a specific combination of serotonin and dopamine (B1211576) receptors to achieve a desired therapeutic effect, such as for antipsychotic or antidepressant action. nih.govresearchgate.net

| Compound | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₇ (Kᵢ, nM) | Reference |

|---|---|---|---|---|

| Compound 9b | 23.9 | 39.4 | 45.0 | nih.gov |

| Compound 12b | 42.5 | >1000 | >1000 | nih.gov |

The extensive preclinical research into piperazine-containing compounds demonstrates the scaffold's remarkable versatility, enabling the development of targeted agents for kinase-driven cancers and complex modulators of the serotoninergic system for CNS disorders. nih.govnih.govnih.gov

Preclinical Biological Activity of 1,4 Dibenzylpiperazin 2 Yl Methanol and Its Derivatives

In Vitro Anticancer Activity against Human Cancer Cell Lines (e.g., HUH7, MCF7, HCT-116)

Derivatives of the piperazine (B1678402) class have demonstrated notable cytotoxic effects against several human cancer cell lines. The primary mechanism often investigated is the inhibition of cell proliferation and the induction of apoptosis.

In vitro studies utilizing cell growth inhibition assays, such as the MTT or sulphorhodamine B (SRB) assays, have been crucial in quantifying the anticancer potential of piperazine derivatives. Research has shown that certain benzothiazole-piperazine derivatives exhibit activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. bilkent.edu.tr For instance, specific aroyl-substituted benzothiazole-piperazine compounds were identified as potent agents that induce apoptosis by arresting the cell cycle in the subG1 phase. bilkent.edu.tr

Similarly, other studies have reported significant cytotoxic activity of different piperazine derivatives. N-Benzenesulfonylguanidine derivatives have shown selective growth inhibition against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. mdpi.com Phthalazine-based piperazine derivatives also exhibited notable cytotoxicity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov These findings underscore the potential of the piperazine scaffold as a basis for the development of new anticancer agents.

Table 1: In Vitro Anticancer Activity of Selected Piperazine Derivatives

| Compound Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

|---|---|---|---|

| Phthalazine Derivative | HepG2 | 3.97 | nih.gov |

| Phthalazine Derivative | HCT-116 | 4.83 | nih.gov |

| Phthalazine Derivative | MCF-7 | 4.58 | nih.gov |

| Benzenesulfonylguanidine Derivative | HCT-116 | 12 | mdpi.com |

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit cell growth by 50%.

Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a significant global health challenge, necessitating the discovery of novel antimycobacterial agents. Piperazine derivatives have emerged as a promising class of compounds in this area. Various synthesized hybrids incorporating the piperazine moiety have been screened for their in vitro activity against the virulent Mycobacterium tuberculosis H37Rv strain. nih.gov

Studies have shown that compounds such as piperazine-benzofuran hybrids can exhibit potent antimycobacterial effects, with Minimum Inhibitory Concentration (MIC) values demonstrating activity superior to some standard anti-TB drugs like ethambutol. nih.gov The lipophilicity and structural features of the substituents on the piperazine ring appear to play a crucial role in determining the antimycobacterial efficacy. researchgate.net

Table 2: Antimycobacterial Activity of Selected Piperazine Derivatives against M. tuberculosis H37Rv

| Compound Class | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| Piperazine-benzofuran hybrid (4a) | 0.78 | - | nih.gov |

| Piperazine-benzofuran hybrid (4j) | 0.78 | - | nih.gov |

| Piperazine-benzofuran hybrid (4d) | 1.56 | - | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

General Antimicrobial Properties

Beyond their specific action against mycobacteria, piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria. This includes effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. researchgate.netresearchgate.net

The antibacterial efficacy is often evaluated by determining the MIC. For example, certain novel piperazine compounds have shown potent activity against S. aureus and Shigella flexneri, with low MIC values indicating high effectiveness. ijcmas.com The versatility of the piperazine scaffold allows for chemical modifications that can enhance its potency and broaden its spectrum of activity against a range of clinically relevant pathogens. researchgate.netapjhs.com

Table 3: General Antimicrobial Activity of Selected Piperazine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Piperazine Derivative (RL-308) | Shigella flexneri | 2 | ijcmas.com |

| Piperazine Derivative (RL-308) | Staphylococcus aureus | 4 | ijcmas.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MRSA: Methicillin-Resistant Staphylococcus aureus.

Preclinical Pharmacological Characterization in Neuropsychiatric Research Contexts (e.g., potential in addiction research, mood disorders)

The piperazine ring is a core component of many centrally acting agents, and its derivatives have been extensively investigated for their neuropsychopharmacological properties. researchgate.netnih.gov

In the context of mood disorders, arylpiperazine derivatives are well-known ligands for serotonin (B10506) (5-HT) receptors, particularly exhibiting affinity for the 5-HT1A and 5-HT2A subtypes. researchgate.net The modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs. The piperazine structure is considered a privileged scaffold in the design of antidepressants, contributing to favorable CNS pharmacokinetic profiles and specific binding interactions with serotonergic targets. nih.govnih.gov

In addiction research, the behavioral pharmacology of dibenzylpiperazine (DBZP), a compound structurally related to (1,4-Dibenzylpiperazin-2-yl)methanol, has been evaluated. Studies in animal models indicate that DBZP possesses abuse liability. For instance, in drug discrimination assays, DBZP fully substituted for the psychostimulant methamphetamine, suggesting that it produces similar subjective effects likely mediated by dopaminergic and serotonergic systems. nih.govnih.gov Such findings suggest that while some piperazine derivatives may have therapeutic potential, others may carry a risk of abuse. farmaceut.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dibenzylpiperazine (DBZP) |

| Ethambutol |

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced (1,4-Dibenzylpiperazin-2-yl)methanol Analogues

The future development of this compound hinges on the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The piperazine (B1678402) scaffold is a versatile and privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and arrange pharmacophoric groups for optimal target interaction. nih.govmdpi.com Structure-activity relationship (SAR) studies will be pivotal in guiding the synthetic modification of the parent compound.

Key strategies for analogue development will include:

Modification of Benzyl (B1604629) Groups: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl rings of the benzyl moieties can profoundly influence electronic properties, lipophilicity, and steric interactions with biological targets. These modifications can enhance binding affinity and selectivity.

Alterations to the Piperazine Core: Exploring bioisosteric replacements for the piperazine ring, such as piperidine (B6355638) or diazepane, could modulate the compound's basicity, conformational flexibility, and interaction with target proteins. mdpi.comnih.gov Additionally, introducing substituents at other positions on the piperazine ring could create new interaction points.

Modification of the Methanol (B129727) Moiety: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers. Such changes will alter the compound's hydrogen bonding capacity and polarity, which are crucial for solubility and target engagement.

Computational modeling and in silico screening will be instrumental in prioritizing synthetic targets, predicting their binding modes, and evaluating their drug-like properties before committing to resource-intensive chemical synthesis. nih.gov

| Modification Site | Proposed Modification | Scientific Rationale | Potential Impact |

|---|---|---|---|

| Benzyl Rings | Introduction of electron-withdrawing groups (e.g., -F, -Cl, -CF3) | To alter electronic distribution and improve metabolic stability. | Enhanced potency, selectivity, and pharmacokinetic profile. |

| Benzyl Rings | Introduction of electron-donating groups (e.g., -OCH3, -CH3) | To modulate hydrogen bonding and van der Waals interactions. | Improved target binding affinity. |

| Piperazine Core | Replacement with piperidine or other diazacycloalkanes. mdpi.com | To investigate the role of the second nitrogen atom and alter pKa. | Modified selectivity and bioavailability. |

| Methanol Group | Oxidation to carboxylic acid or conversion to esters. | To change hydrogen bonding potential and polarity. | Altered solubility and cell permeability. |

Integration of Omics Technologies for Comprehensive Mechanistic Insights

To move beyond preliminary activity screenings, a deep understanding of the mechanism of action of this compound and its advanced analogues is essential. The integration of high-throughput "omics" technologies, such as proteomics, metabolomics, and transcriptomics, offers a powerful, unbiased approach to elucidate the molecular pathways perturbed by these compounds. nih.govmdpi.commdpi.com

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can perform global protein expression profiling in cells or tissues treated with the compound. This can identify direct protein targets and downstream signaling pathways that are affected, revealing the compound's mechanism of action. For instance, changes in the levels of apoptotic or cell-cycle-related proteins could confirm and expand upon initial anticancer findings. mdpi.com

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. By identifying changes in metabolic pathways (e.g., glycolysis, lipid metabolism, amino acid synthesis) upon compound treatment, metabolomics can provide a functional readout of cellular response and uncover novel mechanisms, particularly in areas like cancer and metabolic disorders. nih.gov

Transcriptomics: Analyzing the complete set of RNA transcripts (the transcriptome) can reveal how the compound affects gene expression. This can help identify the upstream regulators and signaling cascades that are activated or inhibited, providing a comprehensive view of the cellular response.

By integrating data from these different omics layers, researchers can construct a holistic model of the compound's biological effects, identify potential biomarkers for efficacy, and uncover unexpected therapeutic applications. mdpi.com

Exploration of Novel and Undiscovered Biological Targets for the Compound Class

The piperazine scaffold is known to interact with a wide array of biological targets, contributing to its prevalence in drugs with diverse therapeutic applications, including anticancer, antiviral, antidepressant, and antimalarial agents. researchgate.netresearchgate.netmdpi.com While initial studies on this compound may have focused on specific activities, a systematic exploration for novel targets is a critical future direction.

Potential target classes for exploration include:

G-Protein Coupled Receptors (GPCRs): Many arylpiperazine derivatives are known to modulate GPCRs, such as serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netnih.gov Screening this compound analogues against a broad panel of GPCRs could uncover novel activities for neurological or psychiatric disorders.

Ion Channels: The piperazine moiety can influence the function of various ion channels, which are important targets in cardiovascular and neurological diseases.

Kinases: As a core structure in many kinase inhibitors used in oncology, the piperazine scaffold can be optimized to target specific kinases involved in cancer cell proliferation and survival. nih.gov

Enzymes: Piperazine derivatives have shown promise as inhibitors of various enzymes, including acetylcholinesterase and α-glucosidase, suggesting potential applications in neurodegenerative diseases and diabetes. thailandmedical.news

Target deconvolution techniques, such as chemical proteomics (e.g., affinity chromatography-mass spectrometry) and computational target prediction, can be employed to systematically identify the direct molecular binding partners of this compound class.

| Potential Target Class | Example Targets | Associated Therapeutic Area | Rationale for Exploration |

|---|---|---|---|

| GPCRs | Serotonin (5-HT) Receptors, Sigma (σ) Receptors nih.gov | Neurology, Psychiatry, Oncology | Known activity of many piperazine-containing compounds. |

| Enzymes | Kinases, Proteases, Acetylcholinesterase thailandmedical.newsnih.gov | Oncology, Infectious Disease, Neurodegeneration | Piperazine is a common scaffold in enzyme inhibitors. |

| Ion Channels | Calcium (Ca2+), Potassium (K+) Channels | Cardiovascular Disease, Neurology | Modulation of ion flux is a known activity for related structures. |

| Antimicrobial Targets | Bacterial Cell Wall Synthesis, Viral Proteases nih.gov | Infectious Diseases | Preliminary data suggests antimicrobial properties for the parent compound. |

Development of this compound as a Probe for Biological Systems

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to study biological systems. mskcc.org A chemical probe is a specialized small molecule used to manipulate and investigate the function of a specific protein or pathway in a cellular or organismal context. mskcc.org

To transform the parent compound into a useful probe, it would be chemically modified to incorporate:

A Reporter Tag: This could be a fluorescent group (for microscopy), a biotin (B1667282) tag (for affinity purification), or a photo-crosslinking group (to covalently link to its target).

A Reactive Group: For activity-based protein profiling, a reactive "warhead" could be added to covalently label the active site of a target enzyme.

The development of such probes would be invaluable for validating biological targets, elucidating mechanisms of action, and exploring protein-protein interaction networks. mskcc.org For example, a biotinylated analogue of a potent compound could be used to pull down its direct binding partners from cell lysates, which can then be identified by mass spectrometry, thus definitively identifying its molecular target.

Strategies for Bridging Preclinical Findings to Future Therapeutic Development

The ultimate goal of this research is to translate promising preclinical findings into viable therapeutic options. This requires a strategic approach focused on overcoming the common hurdles in drug development. researchgate.net

Key translational strategies include:

Early ADMET Profiling: Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties must be evaluated early in the development process. The piperazine moiety is often used to improve pharmacokinetic properties, such as water solubility. researchgate.net Systematic studies will be needed to optimize the metabolic stability and bioavailability of advanced analogues while minimizing potential toxicity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the compound's concentration in the body over time (PK) and its biological effect (PD) is crucial. This modeling helps in designing effective dosing regimens for future clinical trials.

In Vivo Efficacy Studies: Promising compounds must be evaluated in relevant animal models of disease. For instance, if an analogue shows potent in vitro anticancer activity, its efficacy must be confirmed in rodent xenograft models.

Investigational New Drug (IND)-Enabling Studies: This involves a formal set of preclinical studies, including detailed toxicology, safety pharmacology, and chemistry, manufacturing, and controls (CMC) development, as required by regulatory agencies like the FDA before a compound can be tested in humans. nih.govmdpi.com

By systematically pursuing these future research directions, the scientific community can fully characterize the therapeutic potential of the this compound class of compounds, paving the way for the development of novel and effective medicines.

Q & A

Q. Table 1: Key Reaction Parameters

| Solvent System | Temperature | Duration | Yield |

|---|---|---|---|

| 50% acetone-ethanol | Reflux (~80°C) | 4 hours | ~70–85% |

Basic Research Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- NMR Spectroscopy : Confirm benzyl group substitution patterns and piperazine ring conformation. Compare chemical shifts to analogs like [2-(4-methyl-2-phenylpiperazin-1-yl)phenyl]methanol (δH 3.5–4.0 ppm for methanol protons) .

- HPLC-PDA : Assess purity using a mobile phase of methanol-buffer (65:35) at pH 4.6 (adjusted with glacial acetic acid) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 283.3 for C18H22N2O) .

Advanced Research Question: How can researchers resolve contradictions in spectral data for structurally similar piperazine-methanol derivatives?

Methodological Answer:

Contradictions in NMR or MS data often arise from conformational flexibility or solvent-induced shifts . Strategies include:

- Variable Temperature NMR : Identify dynamic rotational isomers (e.g., piperazine ring puckering) by analyzing splitting patterns at 25°C vs. −40°C.

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

- Cross-Validation : Compare results with analogs like 4-(4-methylpiperazin-1-yl)phenylmethanol , where benzyl groups restrict rotation .

Advanced Research Question: What factors influence the stability of this compound under varying storage conditions?

Methodological Answer:

Stability depends on:

- Solvent Choice : Methanol is preferred for short-term storage (<1 month at −20°C), while DMSO is avoided due to hygroscopicity .

- Oxidative Degradation : Protect from light and oxygen using amber vials and nitrogen blankets.

- pH Sensitivity : Buffered solutions (pH 6–8) minimize hydrolysis of the piperazine ring .

Q. Table 2: Stability Assessment Protocol

| Condition | Test Parameter | Frequency |

|---|---|---|

| 25°C, 60% RH | HPLC purity | Weekly |

| 40°C (accelerated) | Degradation products | Biweekly |

Advanced Research Question: How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Screen against targets like dopamine D2 receptors using AutoDock Vina. Compare with S 18126 , a piperazine-based antagonist with known binding affinity .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. p-tolyl groups) with logP and polar surface area to predict blood-brain barrier penetration .

- ADMET Prediction : Use SwissADME to estimate metabolic stability (e.g., CYP3A4 susceptibility) .

Advanced Research Question: How should researchers address anomalies in reaction yields during scale-up synthesis?

Methodological Answer:

Yield discrepancies often stem from heat transfer inefficiencies or solvent polarity changes . Mitigation steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro